molecular formula C12H20N2 B1625740 2-Hexyl-3,5-dimethylpyrazine CAS No. 70303-40-1

2-Hexyl-3,5-dimethylpyrazine

货号: B1625740
CAS 编号: 70303-40-1
分子量: 192.3 g/mol
InChI 键: MASDSRQGDJFGPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Overview of Alkylpyrazines in Contemporary Chemical Research

Alkylpyrazines are pivotal in flavor chemistry, contributing nutty, roasted, and toasted notes to thermally processed and fermented foods. asm.org Their formation often occurs through the Maillard reaction between amino acids and reducing sugars during cooking. researchgate.net Beyond their sensory properties, research is increasingly exploring the biological activities of alkylpyrazines, including their potential as pharmacophores and their role in microbial communication. mdpi.comresearchgate.net The synthesis of these compounds, whether through traditional chemical methods, biocatalysis, or microbial fermentation, remains an active area of investigation, driven by the demand for "natural" labeling in the food industry. d-nb.info

Structural Classification and General Significance of 2-Hexyl-3,5-dimethylpyrazine

This compound belongs to the class of trialkyl-substituted pyrazines. Its structure consists of a central pyrazine (B50134) ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This ring is substituted with a hexyl group at position 2 and methyl groups at positions 3 and 5. The presence and arrangement of these alkyl groups are crucial in determining the compound's chemical properties and sensory characteristics.

The general significance of this compound lies in its contribution to the flavor profiles of various food products. Like other alkylpyrazines, its potent aroma means it can have a significant impact even at very low concentrations.

Research Scope and Objectives within Pyrazine Chemistry

The study of pyrazine chemistry, including compounds like this compound, encompasses several key objectives. A primary goal is to understand the mechanisms of their formation, both in natural systems and through synthetic routes. This includes elucidating the complex pathways of the Maillard reaction and developing efficient and sustainable methods for their production. d-nb.info Another major research focus is the accurate and sensitive detection and quantification of these compounds in complex matrices such as food and biological samples. d-nb.inforesearchgate.net Furthermore, there is a growing interest in exploring the diverse biological activities of pyrazines, moving beyond their traditional role as flavorants. mdpi.com

Chemical and Physical Properties

The distinct chemical and physical properties of this compound are fundamental to its behavior and function. These properties are largely dictated by its molecular structure.

PropertyValue
CAS Number 70303-40-1
Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol

Data sourced from bldpharm.com

Natural Occurrence and Formation

While specific data on the natural occurrence of this compound is not as widespread as for some smaller alkylpyrazines, the formation of alkylpyrazines, in general, is well-documented.

Biosynthesis and Natural Sources

Alkylpyrazines are naturally produced by a variety of organisms, including bacteria, fungi, plants, and insects. researchgate.net For instance, bacteria such as Bacillus subtilis and Corynebacterium glutamicum are known to produce various alkylpyrazines through fermentation processes involving amino acid precursors. researchgate.net In many cases, L-threonine serves as a key starting material for the biosynthesis of pyrazines like 2,5-dimethylpyrazine (B89654). asm.org

Formation in Food and Beverages through Thermal Processing

The most significant route for the formation of alkylpyrazines in food is the Maillard reaction, which occurs during thermal processing such as roasting, baking, and frying. researchgate.net This complex series of reactions involves the interaction of amino acids with reducing sugars. Precursor molecules for alkylpyrazines, including amino acids, sugars, and lipids, are abundant in many food matrices. researchgate.net For example, 2-ethyl-3,5-dimethylpyrazine (B18607) is a key aroma compound in thermally processed foods and is formed through Maillard reaction pathways involving amino acids like alanine (B10760859) and threonine.

Synthesis and Manufacturing

The synthesis of alkylpyrazines can be achieved through various chemical and biological methods.

Chemical Synthesis Routes

Traditional chemical synthesis of alkylpyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. d-nb.info These methods, while effective, can sometimes require harsh reaction conditions. More recent developments in synthetic organic chemistry have focused on greener and more sustainable approaches, including electrochemical methods. researchgate.net For instance, a patented method for synthesizing 2-ethyl-3,6-dimethylpyrazine involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of iron (II) sulfate (B86663), sulfuric acid, and hydrogen peroxide. google.com

Biotechnological Production

There is a growing interest in the biotechnological production of alkylpyrazines to meet the demand for "natural" flavor compounds. d-nb.info This can be achieved through fermentation using specific microorganisms or through enzymatic catalysis. For example, Bacillus subtilis has been used to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) from L-threonine. asm.org Chemo-enzymatic approaches, which combine chemical steps with enzymatic reactions, are also being explored to synthesize symmetrically substituted pyrazines. d-nb.info

Spectroscopic and Analytical Data

The identification and quantification of this compound and other alkylpyrazines rely on a range of modern analytical techniques.

Spectroscopic Analysis (NMR, IR, MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the characterization of alkylpyrazines. nih.gov The mass spectra of alkylpyrazines can often be complex, and the spectra of positional isomers can be very similar, making unambiguous identification challenging. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For example, the 1H and 13C NMR spectra of related compounds like 3,5-dimethylpyrazine-2-carboxylic acid have been fully assigned. acs.org Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule.

Chromatographic Methods (GC, HPLC)

Gas chromatography is the most widely used technique for the separation and analysis of volatile alkylpyrazines. d-nb.infonih.govresearchgate.net The choice of the GC column is critical for achieving good separation, especially for complex mixtures. d-nb.info For less volatile pyrazines or for analyses in liquid samples, high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), can be a suitable alternative. nih.gov

Advanced Analytical Techniques

Headspace solid-phase microextraction (HS-SPME) is a simple and effective sample preparation technique for the extraction and pre-concentration of volatile alkylpyrazines from various matrices, including microbial and food samples. d-nb.inforesearchgate.net This technique, when combined with GC-MS, allows for the sensitive detection of these compounds. d-nb.info

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

70303-40-1

分子式

C12H20N2

分子量

192.3 g/mol

IUPAC 名称

2-hexyl-3,5-dimethylpyrazine

InChI

InChI=1S/C12H20N2/c1-4-5-6-7-8-12-11(3)14-10(2)9-13-12/h9H,4-8H2,1-3H3

InChI 键

MASDSRQGDJFGPI-UHFFFAOYSA-N

SMILES

CCCCCCC1=NC=C(N=C1C)C

规范 SMILES

CCCCCCC1=NC=C(N=C1C)C

产品来源

United States

Occurrence and Natural Formation Mechanisms of 2 Hexyl 3,5 Dimethylpyrazine

Distribution in Biological and Food Matrices

While specific data for 2-hexyl-3,5-dimethylpyrazine is not present in the reviewed literature, the general distribution of similar alkylpyrazines provides a potential framework for where it might be discovered.

Presence in Thermally Processed Foodstuffs

Thermally processed foods are the primary sources of many alkylpyrazines. asm.org The high temperatures used in processes like roasting, baking, and frying are conducive to the Maillard reaction, leading to the formation of these flavor compounds. asm.org For instance, various pyrazines, such as 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5-dimethylpyrazine (B18607), have been identified as critical flavor components in roasted products like coffee, peanuts, and beef. asm.orgresearchgate.net It is conceivable that under specific conditions involving particular precursors, this compound could also be formed, although this has not been explicitly documented.

Identification in Fermented Products

Fermentation is another significant pathway for the generation of alkylpyrazines. asm.org Microorganisms, such as Bacillus subtilis found in fermented soybeans (natto), are capable of producing a range of pyrazines. nih.gov These microbial processes can lead to the formation of compounds like 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.gov While there is no direct evidence of this compound in fermented goods, the metabolic capabilities of fermenting microorganisms suggest a potential for its formation. acs.org

Detection in Plant and Animal Tissues

Alkylpyrazines are not exclusively products of food processing; they have also been detected in raw plant and animal tissues. wikipedia.orgchemicalbook.com For example, 2,5-dimethylpyrazine has been found in asparagus. wikipedia.org The biological role of these compounds in their natural state is an area of ongoing research. The presence of other alkylpyrazines in such matrices suggests that this compound could potentially be found in specific, yet-to-be-identified, plant or animal sources.

Chemical Reaction Pathways

The formation of alkylpyrazines is intricately linked to two key chemical reactions that are fundamental in food chemistry.

Maillard Reaction and Derivatives

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. nih.govacs.org This complex cascade of reactions is responsible for the color, aroma, and flavor of many cooked foods. nih.gov A crucial step in this process is the formation of α-dicarbonyl compounds, which can then react with amino compounds to produce alkylpyrazines. asm.org The structure of the resulting pyrazine (B50134) is dependent on the specific amino acids and sugars involved. For a compound like this compound to be formed, it would likely require the involvement of an amino acid that can provide the hexyl group and others to contribute the dimethyl groups.

Strecker Degradation Contributions

Strecker degradation is a component of the Maillard reaction, but it can also occur independently. asm.orgresearchgate.net It involves the reaction of an α-dicarbonyl compound with an amino acid, leading to the formation of a Strecker aldehyde (which has one less carbon atom than the original amino acid) and an α-aminoketone. asm.orgnih.gov These α-aminoketones are key intermediates that can condense to form the pyrazine ring. asm.org The formation of this compound via this pathway would necessitate the generation of specific α-aminoketone precursors derived from the appropriate amino acids.

Pyrolytic Formation from Precursors

The primary pathway for the formation of this compound during cooking and food processing is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. kosfaj.orgnih.gov This complex cascade of reactions, initiated by the condensation of an amino group and a carbonyl group, leads to the generation of a wide array of flavor and aroma compounds, including various alkylpyrazines. kosfaj.orgnih.govresearchgate.net

The structure of the resulting pyrazine is dependent on the specific amino acid and sugar precursors involved in the reaction. For instance, the formation of different alkylpyrazines has been observed to be influenced by the type of amino acids present, such as alanine (B10760859), glycine (B1666218), valine, leucine, and isoleucine. kosfaj.orgnih.gov Specifically, 3-ethyl-2,5-dimethylpyrazine (B149181) has been reported as a product of the Maillard reaction involving alanine. nih.gov While the precise precursors for this compound are not extensively documented, it is understood to form through similar mechanisms. The general pathway involves the Strecker degradation of amino acids, which produces α-aminoketones. These intermediates can then condense and cyclize to form dihydropyrazines, which are subsequently oxidized to the corresponding aromatic pyrazines. kosfaj.org

The thermal degradation of lipids can also contribute to the formation of pyrazines. Fatty acid oxidation produces a variety of carbonyl compounds, which can then participate in the Maillard reaction with amino acids. kosfaj.orgnih.gov The interaction between lipid degradation products and Maillard intermediates can lead to the formation of a diverse range of pyrazine derivatives, including those with longer alkyl chains like the hexyl group.

Research on model systems has provided insights into the formation of related trisubstituted pyrazines. For example, the addition of 2,3-pentanedione (B165514) to a potato-based matrix was found to promote the formation of 2-ethyl-3,5-dimethylpyrazine. reading.ac.uk This suggests that α-dicarbonyl compounds, which can be formed from sugar fragmentation or other pathways, are key intermediates in the formation of substituted pyrazines. The proposed mechanism involves the reaction of the α-dicarbonyl with an amino acid to form an α-aminoketone, which then condenses with another aminoketone to form the pyrazine ring. reading.ac.uk

Precursor TypeSpecific ExamplesResulting Pyrazine Aspect
Amino Acids Alanine, Glycine, Valine, Leucine, Isoleucine, L-threonineFormation of various alkylpyrazines, including ethyl-dimethyl- and trimethyl-pyrazines. kosfaj.orgnih.gov
Reducing Sugars Glucose, Fructose, RiboseProvide the carbonyl group for the initial Maillard reaction. kosfaj.org
α-Dicarbonyls 2,3-Pentanedione, Glyoxal, MethylglyoxalKey intermediates that react with amino acids to form aminoketones. reading.ac.ukresearchgate.net
Lipids Unsaturated fatty acidsThermal degradation provides carbonyl compounds that can enter the Maillard reaction pathway. kosfaj.orgnih.gov

Microbial and Enzymatic Biogenesis

Certain microorganisms are capable of producing a variety of pyrazines, including this compound, through their metabolic processes. This biosynthesis is of significant interest as a potential "natural" route for the production of these valuable flavor compounds.

A number of bacterial species have been identified as producers of alkylpyrazines. Notably, strains of Bacillus subtilis are well-documented for their ability to synthesize a range of these compounds. asm.orgresearchgate.netcore.ac.uk These bacteria are commonly isolated from fermented foods, such as natto (fermented soybeans) and the starter culture for Chinese liquors (Daqu). researchgate.netfrontiersin.org For instance, studies on cocoa bean fermentation have shown a correlation between the population of Bacillus species, including B. subtilis and B. megaterium, and the concentration of methyl-substituted pyrazines. core.ac.uk

The isolation of these microorganisms typically involves standard microbiological techniques, where samples from fermented sources are cultured on nutrient agar (B569324) plates. Colonies are then selected and identified based on their morphological and genetic characteristics. Subsequent analysis of the volatile compounds produced by these isolates in culture media, often using gas chromatography-mass spectrometry (GC-MS), allows for the identification of pyrazine-producing strains. researchgate.netnih.gov

Other microorganisms have also been reported to produce pyrazines. Corynebacterium glutamicum is another bacterium known for producing various pyrazines. researchgate.net Even some pathogenic microorganisms, such as Staphylococcus aureus, have been found to produce 2,5-dimethylpyrazine under specific laboratory conditions. nih.gov Additionally, 2-methoxy-3,5-dimethylpyrazine (B149192) has been identified as a potent musty compound isolated from wine corks, suggesting potential fungal involvement in its formation. nih.gov

MicroorganismSource of IsolationProduced Pyrazines
Bacillus subtilis Fermented soybeans (natto), Chinese liquor starter (Daqu), Fermented cocoa beans2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), 2-ethyl-3,5-dimethylpyrazine, and others. asm.orgresearchgate.netcore.ac.uk
Bacillus megaterium Fermented cocoa beansMethyl-substituted pyrazines. core.ac.uk
Corynebacterium glutamicum Not specified in detailVarious pyrazines. researchgate.net
Staphylococcus aureus Clinical samples (as a pathogen)2,5-dimethylpyrazine. nih.gov
Fungi (unspecified) Wine corks2-methoxy-3,5-dimethylpyrazine. nih.gov

Research into the microbial production of pyrazines has begun to unravel the complex biosynthetic pathways involved. In Bacillus subtilis, the amino acid L-threonine has been identified as a key precursor for the formation of several alkylpyrazines. asm.orgmdpi.com

The biosynthesis of 2,5-dimethylpyrazine in B. subtilis initiates with the conversion of L-threonine to L-2-amino-acetoacetate, which is an unstable intermediate that spontaneously decarboxylates to form aminoacetone. asm.orgnih.gov Two molecules of aminoacetone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine. asm.org

The formation of the ethyl-substituted pyrazine, 2-ethyl-3,5-dimethylpyrazine, is proposed to follow a related but more complex pathway. It is suggested that this compound is synthesized through the condensation of aminoacetone and another key intermediate, 2,3-pentanedione. researchgate.net The latter can be generated from the metabolism of threonine and reducing sugars. researchgate.net Another proposed chemoenzymatic pathway for the synthesis of 3-ethyl-2,5-dimethylpyrazine involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde (B116499), both of which can be derived from L-threonine. nih.gov

The initial and crucial enzymatic step in the biosynthesis of pyrazines from L-threonine in Bacillus subtilis is catalyzed by L-threonine 3-dehydrogenase (TDH) . asm.orgnih.gov This enzyme oxidizes L-threonine to form 2-amino-3-ketobutyrate (L-2-amino-acetoacetate). asm.org

Another enzyme that plays a role in this pathway, albeit indirectly, is 2-amino-3-ketobutyrate CoA ligase (KBL) . This enzyme normally catalyzes the cleavage of L-2-amino-acetoacetate into glycine and acetyl-CoA. asm.orgnih.gov Research has shown that the inactivation of the gene encoding KBL in B. subtilis leads to an increased production of 2,5-dimethylpyrazine. asm.orgmdpi.com This is because the inactivation prevents the diversion of the L-2-amino-acetoacetate intermediate, making more of it available for the non-enzymatic decarboxylation to aminoacetone and subsequent pyrazine formation.

In the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine, L-threonine 3-dehydrogenase is responsible for supplying aminoacetone, while 2-amino-3-ketobutyrate CoA ligase, which also possesses threonine aldolase (B8822740) activity, can provide the necessary acetaldehyde from L-threonine, particularly at low coenzyme A concentrations. nih.gov

EnzymeFunctionRole in Pyrazine Biosynthesis
L-threonine 3-dehydrogenase (TDH) Catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgnih.govInitiates the biosynthetic pathway from L-threonine, leading to the formation of the key precursor aminoacetone. asm.org
2-amino-3-ketobutyrate CoA ligase (KBL) Cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA. asm.orgnih.govCompetes with the pyrazine biosynthesis pathway for the intermediate L-2-amino-acetoacetate. Its inactivation can enhance pyrazine yield. asm.orgmdpi.com

Advanced Analytical Characterization and Quantification of 2 Hexyl 3,5 Dimethylpyrazine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Hexyl-3,5-dimethylpyrazine from complex mixtures, a necessary step for its accurate analysis. The choice of technique depends on the compound's volatility and the analytical objective, such as general profiling or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. tandfonline.com In this method, the volatile fraction of a sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The analysis of pyrazines, including those structurally related to this compound, has been successfully performed using GC-MS in various food and environmental samples. mdpi.comnih.gov The technique is often paired with a headspace (HS) or solid-phase microextraction (SPME) sample introduction method to efficiently extract and concentrate the volatile compounds prior to analysis. tandfonline.commdpi.com For instance, the analysis of volatile compounds in Antarctic krill utilized an Agilent 6890N GC with a 5973N mass selective detector and an HP-5MS column. tandfonline.com

ParameterTypical Value/ConditionSource
GC System Agilent 6890N or similar tandfonline.com
Mass Spectrometer 5973N Mass Selective Detector or similar tandfonline.com
Column HP-5MS (e.g., 30 m x 0.32 mm x 0.25 µm) tandfonline.com
Injector Temperature 250 °C tandfonline.com
Carrier Gas Helium tandfonline.com
Oven Program Initial 40°C, ramped to 250°C tandfonline.com
Ionization Mode Electron Ionization (EI) at 70 eV nist.gov

This table presents typical parameters for the GC-MS analysis of pyrazines based on published methods for related compounds.

For targeted and highly sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly preferred method. While GC-MS is excellent for volatile profiling, LC-MS/MS offers superior selectivity and sensitivity for quantifying specific analytes in complex liquid matrices without derivatization. nih.gov This technique is particularly advantageous for Baijiu and other liquid samples where direct injection is feasible. nih.gov

The methodology involves separating the compound via high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection with a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. nih.gov This two-stage mass filtering significantly reduces chemical noise and enhances specificity. For related pyrazines, UPLC-MS/MS methods have been developed to quantify a range of these compounds simultaneously. nih.gov

ParameterDescriptionExample Value (for related pyrazines)Source
Chromatography UPLC/HPLCReversed-phase C18 column nih.gov
Ionization Source Electrospray Ionization (ESI)Positive Ion Mode (ESI+) acs.org
MS Mode Multiple Reaction Monitoring (MRM)Optimized precursor > product ion transitions nih.gov
Precursor Ion [M+H]⁺ Mass of the protonated moleculeSpecific to the analyte acs.org
Product Ion A specific fragment ion after collisionSpecific to the analyte nih.gov
Collision Energy Energy used for fragmentationOptimized for each transition nih.gov

This table outlines the principles and typical parameters for LC-MS/MS quantification, based on methods developed for other pyrazine (B50134) compounds.

The retention index (RI) system is a critical tool in gas chromatography for standardizing retention times and aiding in compound identification. The RI converts the absolute retention time of a compound to a value relative to a series of n-alkane standards. This normalization allows for the comparison of data across different instruments and laboratories. researchgate.net

This is particularly valuable for differentiating between structural isomers, such as different alkyl-substituted pyrazines, which may have very similar mass spectra but will exhibit distinct retention indices on a given column. tandfonline.com The retention index of a compound is dependent on the stationary phase of the GC column. Databases of RI values on various column types (e.g., polar and non-polar) are used to confirm the identity of tentatively identified compounds. researchgate.net For example, 2-ethyl-3,5-dimethylpyrazine (B18607) has been assigned different retention indices on FFAP (polar) and DB-5 (non-polar) columns. tandfonline.com

CompoundRetention Index (FFAP column)Retention Index (DB-5 column)Source
2-Ethyl-3,5-dimethylpyrazine14511083 tandfonline.com
3-Isobutyl-2-methoxypyrazine15171175 tandfonline.com

This table shows examples of retention indices for related pyrazine compounds on different GC column stationary phases, illustrating the utility of this data in compound identification.

Spectroscopic Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to definitively determine the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the different carbon atoms in the structure. acs.orgresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show a singlet for the aromatic proton on the pyrazine ring, signals for the two methyl groups attached to the ring, and a series of signals corresponding to the hexyl chain. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the pyrazine ring and the alkyl side chains. acs.org The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's constitution. thieme-connect.de

Position in MoleculePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazine Ring-H ~8.2-8.4 (singlet)~140-142
Ring-CH₃ (x2) ~2.4-2.6 (singlets)~20-22
α-CH₂ (Hexyl) ~2.7-2.9 (triplet)~35-37
β-CH₂ (Hexyl) ~1.6-1.8 (multiplet)~30-32
γ, δ, ε-CH₂ (Hexyl) ~1.2-1.4 (multiplets)~28-30, ~22-24
Terminal CH₃ (Hexyl) ~0.8-0.9 (triplet)~14

This table provides predicted NMR chemical shifts for this compound based on known values for structurally similar pyrazine compounds. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), typically to four or more decimal places. This high precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its molecular formula. This capability is a critical step in confirming the identity of a newly isolated or synthesized compound.

For this compound (C₁₂H₂₀N₂), HRMS would be used to measure its monoisotopic mass. The experimentally determined mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm error) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. Techniques like LC-Time-of-Flight-MS (LC-TOF-MS) are often used for this purpose. acs.org

ParameterValue
Molecular Formula C₁₂H₂₀N₂
Nominal Mass 192
Monoisotopic Mass (Theoretical) 192.162648
Protonated Molecule [M+H]⁺ 193.170423
Typical HRMS Result m/z = 193.1701 (example)
Mass Accuracy < 5 ppm (typical requirement)

This table details the theoretical mass information for this compound, which is confirmed using High-Resolution Mass Spectrometry.

Quantitative Analytical Methodologies

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and reliable method for the quantification of volatile and semi-volatile compounds, including this compound. tum.de This technique is considered a gold standard in quantitative analysis due to its ability to compensate for sample loss during preparation and for matrix effects that can occur during analysis. tum.de

The core principle of SIDA involves the use of a stable, isotopically labeled version of the target analyte as an internal standard. This labeled compound is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). tum.de For instance, in the analysis of pyrazines, deuterated analogs like [²H₅]-2-ethyl-3,5-dimethylpyrazine have been used as internal standards for the quantification of related pyrazines. sci-hub.se

The isotopically labeled standard is added to the sample at the earliest stage of preparation. tum.de This ensures that any loss of the analyte during extraction, cleanup, or derivatization steps will be mirrored by a proportional loss of the internal standard. During the final analysis, typically by gas chromatography-mass spectrometry (GC-MS), the native analyte and the labeled internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is then based on the ratio of the signal intensity of the native analyte to that of the known amount of the added labeled internal standard. tum.de

While SIDA is a powerful technique, the availability of the specific isotopically labeled internal standard for this compound can be a limiting factor. The synthesis of such standards can be complex and costly. tum.de

Advanced Headspace Extraction Techniques (e.g., MHS-SPME-Arrow)

Headspace (HS) sampling is a widely used technique for the extraction of volatile and semi-volatile compounds from a sample matrix. rsc.org It involves analyzing the vapor phase in equilibrium with the sample, which is particularly suitable for complex solid or liquid samples. rsc.org Among the various headspace techniques, Solid-Phase Microextraction (SPME) has become a popular and powerful tool due to its simplicity, solvent-free nature, and high sensitivity. rsc.org

Multiple Headspace Solid-Phase Microextraction (MHS-SPME) is an advancement of the conventional HS-SPME method that allows for the quantification of analytes without the need for an external calibration curve, relying instead on the repeated extraction of the headspace until the analyte is exhausted. nih.gov

A more recent innovation in this field is the SPME-Arrow, which offers significant advantages over traditional SPME fibers. The SPME-Arrow features a larger sorbent volume and a more robust design, leading to higher extraction efficiency and improved sensitivity. nih.govd-nb.info This makes it particularly well-suited for the analysis of trace-level aroma compounds.

The combination of Multiple Headspace Solid-Phase Microextraction with the Arrow device (MHS-SPME-Arrow) has been shown to be a highly effective technique for the quantitative analysis of pyrazines in various food matrices. nih.gov A study on flavor-enhanced oils optimized and validated an MHS-SPME-Arrow method for quantifying pyrazines, demonstrating its superiority over traditional SPME fibers. nih.gov The method was validated by comparing it with SIDA using [²H₆]-2-methyl-pyrazine, confirming its accuracy. mdpi.com

The optimization of MHS-SPME-Arrow involves several critical parameters, including the choice of fiber coating, extraction temperature, and extraction time. nih.govmdpi.com For instance, a PDMS/DVB/CAR fiber coating has been found to be effective for pyrazine extraction. nih.gov Optimal conditions for the analysis of pyrazines in oil were found to be a pre-incubation at 80°C for 20 minutes, followed by extraction at 50°C for 50 minutes. mdpi.com These conditions ensure that the extraction reaches equilibrium, which is crucial for the reproducibility of the MHS-SPME method. nih.gov

The MHS-SPME-Arrow technique has been successfully applied to determine the concentration of various pyrazines, with limits of detection (LODs) and limits of quantitation (LOQs) in the nanogram per gram range. researchgate.net The method has shown good linearity, repeatability, and recovery, making it a reliable tool for the quantitative analysis of this compound and other related compounds in complex samples. researchgate.net

Table 1: Comparison of Analytical Parameters for MHS-SPME-Arrow in Pyrazine Analysis

ParameterOptimized ConditionRationaleReference
Fiber Coating PDMS/DVB/CAR (120 µm x 20 mm)Chosen for its high extraction efficiency for pyrazines. nih.gov
Pre-incubation Temperature 80 °CTo effectively release volatile compounds from the matrix. mdpi.com
Extraction Temperature 50 °COptimal temperature to ensure extraction efficiency and establish equilibrium. mdpi.com
Extraction Time 50 minSufficient time to reach equilibrium between the fiber, headspace, and sample. mdpi.com

Flavor Chemistry and Sensory Perception of 2 Hexyl 3,5 Dimethylpyrazine

Contribution to Aroma Profiles

2-Hexyl-3,5-dimethylpyrazine is a significant aroma compound found in a variety of food products, where it imparts specific flavor notes. Its presence is often a result of thermal processing or fermentation, contributing to the complex aroma profiles of these foods.

Pyrazines, as a class of compounds, are well-known for the "roasty," "nutty," and "earthy" aroma impressions they create in thermally processed foods like bread crust, roasted meat, and coffee. acs.orgnih.gov They are typically formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. acs.orgnih.govasm.org

Table 1: Presence of 2-Alkyl-3,5-dimethylpyrazines in Thermally Processed and Roasted Products

Food ProductSpecific Compound Mentioned (if not this compound)Associated Aroma Description
Roasted Beef2-Ethyl-3,5-dimethylpyrazine (B18607)Roasted, nutty, caramel-like
Coffee2-Ethyl-3,5-dimethylpyrazineRoasty, nutty, woody/papery, burnt mdpi.comimreblank.ch
Popcorn2-Ethyl-3,5-dimethylpyrazineRoasted, nutty, caramel-like
Roasted Peanuts2-Ethyl-3,5-dimethylpyrazineRoasted peanutty flavor researchgate.netresearchgate.net
Chocolate/Cocoa2-Ethyl-3,5-dimethylpyrazinePotato-like, popcorn, roasted cocoa, nut-like beantobarworld.commdpi.com
Bread2,5-Dimethylpyrazine (B89654), 2,6-DimethylpyrazineRoasted, nutty, toasted, crust-like cerealsgrains.org
Roasted Sesame2-Ethyl-3,5-dimethylpyrazineRoasted, nutty, caramel-like

Beyond thermally processed products, this compound and related pyrazines also play a role in the aroma of certain fermented foods and beverages. asm.org Their formation in these products can occur through microbial activity, which can enhance the sensory attributes. For example, dozens of alkylpyrazines have been identified in traditional fermented foods such as Chinese Baijiu and soybean-based products. asm.org

Table 2: Presence of 2-Alkyl-3,5-dimethylpyrazines in Fermented Food and Beverages

Food/Beverage ProductSpecific Compound Mentioned (if not this compound)Associated Aroma Description
Top-fermented Wheat Beer (with caramel (B1170704) malt)2-Ethyl-3,5-dimethylpyrazineEarthy tum.de
Bottom-fermented Lager Beer (with caramel malt)2-Ethyl-3,5-dimethylpyrazineNot specified, but high OAV acs.org
Soy Sauce Aroma-type Baijiu2-Ethyl-3,5-dimethylpyrazineRoasted mdpi.com
General Fermented Foods (e.g., soybean-based)Various alkylpyrazinesNutty, roasted, toasted asm.org

Olfactory Thresholds and Odor Activity Values (OAVs)

The sensory impact of an aroma compound is not solely dependent on its concentration but also on its olfactory threshold, which is the minimum concentration at which it can be detected by the human nose.

The odor detection threshold of a compound can vary significantly depending on the medium in which it is present (e.g., water, air, or a complex food matrix). oup.com For pyrazines, these thresholds can range widely. For instance, the odor threshold for 2-methoxy-3-hexylpyrazine is reported to be as low as 1 x 10⁻³ parts per billion (ppb), while that for 2,5-dimethylpyrazine can be as high as 175 parts per million (ppm). researchgate.net

Table 3: Reported Odor Detection Thresholds for Selected Pyrazines

CompoundMediumOdor Detection Threshold
2-Ethyl-3,5-dimethylpyrazineWater0.006 ppb
2-Ethyl-3,5-dimethylpyrazineWater0.04 ± 0.01 μg/L researchgate.net
2-Ethyl-3,5-dimethylpyrazineAir0.011 ± 0.003 μg/m³ researchgate.net
2,5-DimethylpyrazineWater800 ppb leffingwell.com
2-Methoxy-3-hexylpyrazineNot specified1 x 10⁻³ ppb to 1.8 ppm researchgate.net

In soy sauce aroma-type Baijiu, 2-ethyl-3,5-dimethylpyrazine was found to have the highest OAVs, ranging from 11.2 to 69.5, highlighting its significant contribution to the roasted aroma. mdpi.com In a study on roasted peanuts, 2-ethyl-3,5-dimethylpyrazine yielded the highest OAV, making it the most potent compound influencing the flavor. researchgate.net Similarly, in caramel malt (B15192052) beer, 2-ethyl-3,5-dimethylpyrazine was among the odorants with outstandingly high OAVs. acs.org These findings underscore the importance of calculating OAVs to understand the true impact of an aroma compound in a complex food system. tum.deoup.com

Table 4: Odor Activity Values (OAVs) of 2-Ethyl-3,5-dimethylpyrazine in Various Food Products

Food ProductReported OAV RangeSignificance
Soy Sauce Aroma-type Baijiu11.2–69.5Highest among pyrazines, major contributor to roasted aroma. mdpi.com
Roasted PeanutsHighest OAVMost potent compound influencing flavor. researchgate.net
Caramel Malt BeerHigh OAVImportant odor-active compound. acs.org

Perceptual Interactions and Synergistic Effects

In the context of pyrazines, their interaction with other compounds is crucial. For example, in a study on the aroma of boiled beef, the absence of 2-ethyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) in an aroma model was clearly recognizable, indicating their importance. scispace.com However, the absence of other pyrazines in the same model was not noted, suggesting that some compounds have a more significant individual impact than others. scispace.com

Synergistic Contributions to Specific Aroma Notes

Synergism in flavor chemistry occurs when the perceived intensity of a mixture of compounds is greater than the sum of the intensities of the individual components. This effect is particularly important for understanding the contribution of compounds like pyrazines.

A key finding in the study of pyrazines in soy sauce aroma type Baijiu was that the presence of sub-threshold pyrazines significantly lowered the odor thresholds of supra-threshold pyrazines. nih.gov This indicates a synergistic effect where the less concentrated compounds enhance the perception of the more dominant aroma molecules. For example, the odor threshold for a mixture of four supra-threshold pyrazines was lower when a mixture of four sub-threshold pyrazines was also present. nih.gov

Metabolic Transformations and Degradation Pathways

Biotransformation Pathways in Biological Systems

The biotransformation of 2-hexyl-3,5-dimethylpyrazine is anticipated to proceed primarily through the oxidation of its alkyl side chains. This is a common metabolic pathway for xenobiotics bearing alkyl groups. inchem.org In mammalian systems, these reactions are typically catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues. acs.org

The primary predicted biotransformation pathways for this compound are:

Oxidation of the Hexyl Side Chain: The long hexyl chain is a likely primary target for oxidation. This can occur at various positions, including ω-oxidation (at the terminal carbon) and (ω-1)-oxidation (at the penultimate carbon), leading to the formation of primary and secondary alcohols, respectively. Further oxidation of these alcohols would yield aldehydes and ketones, which would then be rapidly converted to carboxylic acids.

Oxidation of the Methyl Groups: The two methyl groups on the pyrazine (B50134) ring are also susceptible to oxidation. This would result in the formation of hydroxymethyl groups, which can be further oxidized to carboxylic acids. inchem.org

Ring Hydroxylation: Although generally considered a less common pathway for alkylpyrazines compared to side-chain oxidation, direct hydroxylation of the pyrazine ring is a possibility. inchem.orghpa.gov.tw This would introduce a hydroxyl group onto one of the carbon atoms of the pyrazine ring, forming a phenolic metabolite.

Conjugation: The primary metabolites, particularly the carboxylic acids and hydroxylated compounds, are expected to undergo phase II conjugation reactions. These reactions, including glucuronidation and sulfation, would further increase the water solubility of the metabolites, facilitating their renal excretion. acs.orghpa.gov.tw

In microbial systems, the degradation of alkylpyrazines has been observed to be initiated by hydroxylation of the pyrazine ring, a reaction catalyzed by monooxygenases. nih.govsigmaaldrich.com Following hydroxylation, ring cleavage may occur, allowing the microorganism to utilize the compound as a source of carbon and nitrogen. nih.gov For example, Rhodococcus erythropolis has been shown to degrade 2,5-dimethylpyrazine (B89654) by first hydroxylating it to 2-hydroxy-3,6-dimethylpyrazine. sigmaaldrich.com A similar initial step could be hypothesized for the microbial degradation of this compound.

Table 1: Predicted Metabolic Reactions for this compound

Reaction Type Substrate Moiety Predicted Product(s)
Side-Chain Oxidation Hexyl group Hexan-1-ol-yl-dimethylpyrazine, Hexanoic acid-yl-dimethylpyrazine
Side-Chain Oxidation Methyl group Hydroxymethyl-hexyl-methylpyrazine, Carboxy-hexyl-methylpyrazine
Ring Hydroxylation Pyrazine ring Hydroxy-hexyl-dimethylpyrazine
Conjugation Hydroxyl or Carboxyl group Glucuronide conjugates, Sulfate (B86663) conjugates

Identification of Metabolites

For instance, studies on the metabolism of 2,5-dimethylpyrazine in rats have shown that a significant portion of the administered dose is excreted in the urine as polar metabolites within 24 hours. hpa.gov.tw The identified metabolites result from the oxidation of a methyl group to a carboxylic acid, followed by potential conjugation. hpa.gov.tw Similarly, human studies on the metabolism of coffee-derived alkylpyrazines, such as 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine, have demonstrated that these compounds are extensively metabolized to their corresponding pyrazine carboxylic acids. acs.org

A study on 2,3,5-trimethylpyrazine (B81540) in human urine following coffee consumption identified several metabolites, with the quantitatively dominant ones being dimethylpyrazine-2-carboxylic acids. acs.org Lesser amounts of pyrazinemethanols and their glucuronide and sulfate conjugates were also detected. acs.org

Microbial degradation studies have also led to the identification of pyrazine metabolites. In the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp., the primary metabolite identified was 5,6-diethyl-2-hydroxy-3-methylpyrazine, indicating that hydroxylation of the pyrazine ring is the initial step in its microbial breakdown. nih.gov

Table 2: Identified Metabolites of Structurally Similar Alkylpyrazines

Parent Compound Metabolite(s) Biological System
2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic acid Rat, Human
2,6-Dimethylpyrazine 6-Methylpyrazine-2-carboxylic acid Human
2,3,5-Trimethylpyrazine 3,5-Dimethylpyrazine-2-carboxylic acid, 3,6-Dimethylpyrazine-2-carboxylic acid, (3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide, (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate Human
2,3-Diethyl-5-methylpyrazine 5,6-Diethyl-2-hydroxy-3-methylpyrazine Mycobacterium sp.

Based on these analogous findings, it is highly probable that the primary metabolites of this compound in mammalian systems would be various carboxylic acids resulting from the oxidation of the hexyl and methyl side chains. In microbial environments, a hydroxylated derivative of the pyrazine ring is a likely initial metabolite.

Emerging Research Directions and Potential Applications

Optimization of Biosynthetic Pathways for Industrial Production

The increasing consumer demand for natural ingredients has spurred research into biotechnological methods for producing flavor compounds like 2-Hexyl-3,5-dimethylpyrazine. researchgate.net Microbial fermentation is a promising alternative to chemical synthesis, offering a sustainable and environmentally friendly production route. nih.gov

The biosynthesis of alkylpyrazines in microorganisms, particularly bacteria such as Bacillus subtilis, involves the condensation of precursor molecules derived from amino acid and sugar metabolism. nih.govnih.gov For many simpler alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), the precursor amino acid has been identified as L-threonine. nih.govasm.org The biosynthetic pathway for this compound, while not explicitly detailed in current literature, would logically require an amino acid with a six-carbon side chain, such as L-leucine or L-isoleucine, to provide the hexyl group. The dimethylpyrazine core would likely be formed from precursors derived from other amino acids like threonine or alanine (B10760859).

Current research focuses on several key strategies to optimize the microbial production of alkylpyrazines, which are applicable to this compound:

Strain Selection and Genetic Engineering: Screening for and isolating high-yielding microbial strains is a primary step. nih.gov Furthermore, metabolic engineering of production strains like Bacillus subtilis or Escherichia coli can significantly enhance yields. nih.gov This involves overexpressing key enzymes, such as L-threonine dehydrogenase (TDH), which is involved in the synthesis of pyrazine (B50134) precursors, and knocking out competing metabolic pathways to channel more precursors towards pyrazine formation. nih.govnih.gov

Fermentation Process Optimization: The yield of pyrazines is highly dependent on fermentation conditions. Optimizing parameters such as precursor feeding strategies (e.g., supplying L-leucine and L-threonine), pH, temperature, and aeration is crucial for maximizing production. researchgate.net

Whole-Cell Biocatalysis: Using whole microbial cells as biocatalysts to convert specific precursors into the final product is another efficient strategy. This approach can lead to high concentrations of the desired pyrazine with fewer byproducts. nih.gov

The transition from laboratory-scale biosynthesis to industrial production presents challenges, including achieving high yields and ensuring cost-effectiveness. However, the potential to label the resulting this compound as "natural" provides a strong economic incentive for overcoming these hurdles. tuwien.ac.at

Advanced Applications in Pest Management and Chemical Ecology

Pyrazines are widely utilized in nature as semiochemicals—information-carrying chemicals that mediate interactions between organisms. researchgate.netplantprotection.pl They can function as alarm pheromones, aggregation pheromones, sex pheromones, or defensive compounds (allomones) across various insect orders. researchgate.netnih.gov This bioactivity makes them attractive candidates for developing novel and environmentally benign pest management strategies. researchgate.net

The role of pyrazines in chemical ecology is diverse. For instance, various alkylpyrazines serve as alarm pheromones in ant species, while methoxypyrazines are used as warning signals by aposematic insects like ladybird beetles to deter predators. researchgate.net In some fruit fly species, specific pyrazines act as components of sex or aggregation pheromones. researchgate.net The leaf beetle Labidostomis lusitanica uses 2-isobutyl-3-methoxypyrazine as a male-specific aggregation pheromone, highlighting the potential of this class of compounds in pest monitoring and control. nih.gov

While direct evidence for this compound as a semiochemical is not yet established in published literature, its structural similarity to other bioactive pyrazines suggests it could have a role in insect communication. The Pherobase, a database of pheromones and semiochemicals, lists numerous alkylpyrazines with demonstrated effects on insect behavior. Further research, involving techniques like electroantennography (EAG) and behavioral assays, is needed to investigate the potential pheromonal or allomonal activity of this compound on specific insect pests.

Potential applications in integrated pest management (IPM) could include:

Monitoring: Using the compound as a lure in traps to monitor the presence and population density of specific pests.

Mass Trapping: Deploying a large number of traps baited with the pyrazine to capture a significant portion of a pest population.

Mating Disruption: Dispersing the compound in an area to confuse insects and prevent them from finding mates.

The species-specificity and low toxicity of semiochemicals make them a highly desirable component of sustainable agriculture. nih.gov

Development of Novel and Hyphenated Analytical Techniques

The accurate identification and quantification of trace-level flavor compounds like this compound in complex food matrices require highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds, including pyrazines. researchgate.netchromatographyonline.com

Emerging research in this area focuses on enhancing analytical capabilities through advanced sample preparation and hyphenated techniques:

Advanced Sample Preparation: Solid-phase microextraction (SPME) is a widely used solvent-free technique for extracting and concentrating volatiles from the headspace of a sample before GC-MS analysis. vscht.cz Recent advancements, such as the development of SPME-Arrow, which has a larger sorbent volume, offer improved sensitivity for trace analytes. nih.gov Multiple Headspace SPME (MHS-SPME) is another innovative approach that allows for quantification without the need for matrix-matched standards. nih.gov

Hyphenated Chromatographic Techniques: The complexity of food matrices often leads to co-elution, where multiple compounds emerge from the gas chromatograph at the same time, complicating identification. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides significantly higher resolution by separating compounds on two different columns, enabling the separation of isomeric pyrazines and their resolution from matrix interferences. vscht.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is predominant, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has also been developed for the analysis of pyrazines, particularly in liquid samples like beverages. nih.gov

These advanced techniques allow for lower limits of detection (LOD) and quantification (LOQ), which are essential for quality control and for studying the formation of these potent aroma compounds. For instance, a validated MHS-SPME-arrow method for various pyrazines in edible oils reported LODs in the range of 2–60 ng/g and LOQs from 6–180 ng/g. nih.gov

Table 1: Analytical Performance Data for Selected Pyrazines using MHS-SPME-Arrow-GC-MS in Rapeseed Oil This table presents data for structurally similar pyrazines to illustrate the capabilities of modern analytical techniques.

CompoundLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Mean Recovery (%)
2,5-dimethyl-pyrazine103099.8 - 111.3
2-ethyl-5-methyl-pyrazine103093.4 - 113.6
Trimethyl-pyrazine103097.9 - 112.9
2-ethyl-3,5-dimethyl-pyrazine2060106.7 - 112.0

Data sourced from Liu et al. (2021). nih.gov

Deeper Elucidation of Formation Mechanisms in Complex Food Systems

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during thermal processing. researchgate.net Understanding the specific precursors and reaction pathways is crucial for controlling and optimizing flavor development in food products.

The general mechanism for alkylpyrazine formation involves several key steps:

Strecker Degradation: An amino acid reacts with an α-dicarbonyl compound (formed from sugar degradation) to produce a Strecker aldehyde and an α-aminoketone. researchgate.net

Condensation: Two molecules of α-aminoketones condense to form a dihydropyrazine (B8608421) intermediate.

Oxidation: The dihydropyrazine is then oxidized to the stable aromatic alkylpyrazine. researchgate.net

The specific substitution pattern on the pyrazine ring is determined by the structures of the reacting α-aminoketones. For this compound, the formation would require the condensation of two different α-aminoketones: one derived from an amino acid like alanine or threonine to provide the methyl-substituted part, and another derived from an amino acid with a hexyl side chain, such as L-leucine or L-isoleucine, to provide the hexyl-substituted part. Research on the formation of 2,5-dimethyl-3-(3-methylbutyl)-pyrazine has shown that it can be formed from the reaction of lysine and leucine, supporting the role of larger amino acids in forming more complex alkylpyrazines. researchgate.net

Future research in this area aims to move beyond simple model systems to understand these reactions within the intricate matrix of real foods. reading.ac.uk The presence of other components like lipids and their oxidation products can significantly influence the reaction pathways and the profile of pyrazines formed. nih.gov For example, the degree of unsaturation in fatty acids present during the Maillard reaction has been shown to affect the relative amounts of different pyrazines produced. nih.gov Elucidating these complex interactions will enable food scientists to more precisely control processing conditions to achieve desired flavor profiles while potentially mitigating the formation of undesirable compounds.

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